molecular formula C13H14N2O3 B6418640 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione CAS No. 6857-12-1

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione

Cat. No.: B6418640
CAS No.: 6857-12-1
M. Wt: 246.26 g/mol
InChI Key: WYOAWPIAOVAVTO-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.268 g/mol . This compound is part of the isoindole family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione typically involves the reaction of isoindole derivatives with morpholine. One common synthetic route includes the condensation of isoindole-1,3-dione with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified isoindole derivatives .

Scientific Research Applications

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione can be compared with other similar compounds, such as:

    Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the morpholine moiety, resulting in different chemical and biological properties.

    5-Bromo-2-(Morpholin-4-ylmethyl)isoindole-1,3-dione:

The uniqueness of this compound lies in its specific combination of the isoindole core and the morpholine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAWPIAOVAVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282242
Record name 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6857-12-1
Record name NSC25113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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